molecular formula C22H21BrN4O2 B4110197 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4110197
M. Wt: 453.3 g/mol
InChI Key: WTACKLVAAUGWTN-UHFFFAOYSA-N
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Description

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common route includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the bromophenyl group and the dihydropyrrole-2,5-dione moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. The process may also involve the use of continuous flow reactors to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, piperidine derivatives, and modified dihydropyrrole-2,5-dione structures .

Scientific Research Applications

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor sites, modulating their function. The bromophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of structural features, which confer a diverse range of chemical reactivity and biological activity. Its multi-functional groups allow for versatile modifications, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O2/c23-15-5-7-16(8-6-15)27-20(28)13-19(22(27)29)26-11-9-14(10-12-26)21-24-17-3-1-2-4-18(17)25-21/h1-8,14,19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTACKLVAAUGWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
Reactant of Route 5
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-(4-BROMOPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE

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